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Abstract
This document provides a comprehensive technical overview of the chemical compound 1-
Bromo-3-methoxy-2-methylpropane. It details the systematic determination of its IUPAC

name, analyzes its molecular structure, and presents its known chemical and physical

properties in a structured format. This guide also outlines a general synthetic approach and

proposes standard characterization methodologies, serving as a foundational resource for

researchers in organic synthesis and drug development.

IUPAC Nomenclature and Structural Analysis
The systematic name of a chemical compound, as defined by the International Union of Pure

and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its

molecular structure. For 1-Bromo-3-methoxy-2-methylpropane, the name is deconstructed

as follows:

Parent Chain: The suffix "-propane" indicates that the longest continuous carbon chain in the

molecule consists of three carbon atoms.

Substituents: The molecule contains three distinct groups attached to this propane

backbone:
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A bromine atom (Bromo-)

A methoxy group (-OCH₃)

A methyl group (-CH₃)

Locants (Numbering): To assign the position of these substituents, the carbon chain is

numbered to give the substituents the lowest possible set of locants. According to IUPAC

rules, when multiple substituent types are present, they are listed in alphabetical order. The

primary consideration for numbering is to assign the lowest number to the substituent that

appears first in the name.

The substituents, alphabetized, are Bromo, Methoxy, and Methyl. "Bromo" comes first.

Therefore, the carbon atom bonded to the bromine is assigned position 1.

This numbering scheme results in the following assignments:

1-Bromo: The bromine atom is on carbon 1.

2-Methyl: The methyl group is on carbon 2.

3-Methoxy: The methoxy group is on carbon 3.

This systematic approach unambiguously leads to the IUPAC name 1-Bromo-3-methoxy-2-
methylpropane.

The chemical structure derived from the IUPAC name is as follows:

This structure confirms the three-carbon (propane) chain with the specified substituents at

positions 1, 2, and 3.

Data Presentation: Chemical and Physical
Properties
Quantitative data for 1-Bromo-3-methoxy-2-methylpropane is limited. The following table

summarizes computed and available data from public chemical databases.[1]
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Property Value Source

Molecular Formula C₅H₁₁BrO PubChem

Molecular Weight 167.04 g/mol PubChem

Monoisotopic Mass 165.99933 Da PubChem

CAS Number 112889-79-9 PubChem

Canonical SMILES CC(CBr)COC PubChem

InChI
InChI=1S/C5H11BrO/c1-5(3-

6)4-7-2/h5H,3-4H2,1-2H3
PubChem

XLogP3 (Predicted) 1.6 PubChem

Polar Surface Area 9.2 Å² PubChem

Rotatable Bond Count 3 PubChem

Experimental Protocols
Specific, peer-reviewed experimental protocols for the synthesis and analysis of 1-Bromo-3-
methoxy-2-methylpropane are not widely published, indicating it is not a common laboratory

chemical. However, a plausible synthetic route and standard characterization methods can be

outlined based on fundamental principles of organic chemistry.

A logical retrosynthetic analysis suggests the compound can be prepared from commercially

available starting materials. A potential two-step synthesis is proposed:

Step 1: Monomethylation of 2-Methyl-1,3-propanediol.

Reaction: 2-Methyl-1,3-propanediol is reacted with a methylating agent, such as methyl

iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like sodium

hydride (NaH). This is a variation of the Williamson ether synthesis. By controlling the

stoichiometry (using one equivalent of the base and methylating agent), selective

monomethylation can be favored to produce 3-methoxy-2-methylpropan-1-ol.

Methodology:
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1. Dissolve 2-methyl-1,3-propanediol in a suitable anhydrous aprotic solvent (e.g.,

Tetrahydrofuran - THF).

2. Cool the solution in an ice bath (0 °C).

3. Slowly add one molar equivalent of sodium hydride (NaH) to the solution to form the

alkoxide.

4. After hydrogen evolution ceases, add one molar equivalent of methyl iodide dropwise.

5. Allow the reaction to warm to room temperature and stir for 12-24 hours.

6. Quench the reaction by carefully adding water.

7. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

8. Purify the resulting 3-methoxy-2-methylpropan-1-ol via fractional distillation.

Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol.

Reaction: The primary alcohol is converted to the corresponding alkyl bromide using a

brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Methodology (using PBr₃):

1. Cool the purified 3-methoxy-2-methylpropan-1-ol in an ice bath.

2. Slowly add one-third of a molar equivalent of PBr₃ dropwise, ensuring the temperature

remains low.

3. After the addition is complete, allow the mixture to stir at room temperature for several

hours, followed by gentle heating to drive the reaction to completion.

4. Pour the reaction mixture over ice and extract the product with an organic solvent.

5. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any

remaining acid, followed by a brine wash.
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6. Dry the organic layer, filter, and remove the solvent.

7. Purify the final product, 1-Bromo-3-methoxy-2-methylpropane, by vacuum distillation.

To confirm the identity and purity of the synthesized product, the following analytical techniques

would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to confirm the number of unique protons, their chemical

environments, and their connectivity through spin-spin coupling. The spectrum is expected

to show distinct signals for the methoxy protons, the methyl protons, and the various

methylene and methine protons on the propane chain.

¹³C NMR: Would identify the number of unique carbon atoms in the molecule, confirming

the presence of the five distinct carbons.

Mass Spectrometry (MS): Would be used to determine the molecular weight of the

compound. High-resolution mass spectrometry (HRMS) could confirm the elemental

composition (C₅H₁₁BrO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and

⁸¹Br) would be a key diagnostic feature.

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Key

expected peaks would include C-H stretching and bending vibrations for the alkyl groups and

a characteristic C-O stretching frequency for the ether linkage.

Mandatory Visualizations
The following diagram illustrates the 2D structure of 1-Bromo-3-methoxy-2-methylpropane.

O CH₂

BrCH₂

CH
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CH₃
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Click to download full resolution via product page

Caption: 2D structure of 1-Bromo-3-methoxy-2-methylpropane.

This diagram outlines the logical flow of the proposed two-step synthesis.
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Caption: Proposed two-step synthetic pathway for the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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